molecular formula C13H19BrN2O2 B13890087 N-(2-bromopyridin-4-yl)-2-hydroxy-2-propylpentanamide

N-(2-bromopyridin-4-yl)-2-hydroxy-2-propylpentanamide

Cat. No.: B13890087
M. Wt: 315.21 g/mol
InChI Key: VAJJIWPFEKPRSS-UHFFFAOYSA-N
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Description

N-(2-bromopyridin-4-yl)-2-hydroxy-2-propylpentanamide is a compound that belongs to the class of amides It features a bromopyridine moiety, which is known for its significant biological and therapeutic value

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromopyridin-4-yl)-2-hydroxy-2-propylpentanamide typically involves the reaction of 2-bromopyridine with appropriate reagents to introduce the amide functionality. One common method involves the use of α-bromoketones and 2-aminopyridine under controlled reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could be employed to optimize the reaction conditions and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromopyridin-4-yl)-2-hydroxy-2-propylpentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

N-(2-bromopyridin-4-yl)-2-hydroxy-2-propylpentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-bromopyridin-4-yl)-2-hydroxy-2-propylpentanamide involves its interaction with specific molecular targets and pathways. For instance, docking studies suggest that similar compounds may bind to protein pockets, influencing their biological activity . The exact molecular targets and pathways would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bromopyridin-4-yl)-2-hydroxy-2-propylpentanamide is unique due to its specific structural features, such as the presence of both a bromopyridine moiety and a hydroxypropylpentanamide group. This combination of functional groups may confer unique biological and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H19BrN2O2

Molecular Weight

315.21 g/mol

IUPAC Name

N-(2-bromopyridin-4-yl)-2-hydroxy-2-propylpentanamide

InChI

InChI=1S/C13H19BrN2O2/c1-3-6-13(18,7-4-2)12(17)16-10-5-8-15-11(14)9-10/h5,8-9,18H,3-4,6-7H2,1-2H3,(H,15,16,17)

InChI Key

VAJJIWPFEKPRSS-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(C(=O)NC1=CC(=NC=C1)Br)O

Origin of Product

United States

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